molecular formula C13H16O4 B14559953 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one CAS No. 62006-22-8

4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one

Cat. No.: B14559953
CAS No.: 62006-22-8
M. Wt: 236.26 g/mol
InChI Key: BBVVECSMKRHYCF-UHFFFAOYSA-N
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Description

4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spiro[5.5]undecane framework is a common motif in natural products and synthetic compounds, often associated with interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the formation of the spiro[5.5]undecane core through a series of cyclization reactions. For instance, the synthesis might begin with a Diels-Alder reaction to form a bicyclic intermediate, followed by functional group transformations to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis. The specific conditions would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-Hydroxy-1,7-dimethoxyspiro[5

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spiro structures.

    Biology: As a probe to study biological processes involving spiro compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,7-dimethoxyspiro[5.5]undeca-1,4,8-trien-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The spiro structure could allow it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,7-dioxaspiro[5.5]undecane: Another spiro compound with a similar core structure but different functional groups.

    3-Hydroxy-1,7-dioxaspiro[5.5]undecane: Similar to the above but with the hydroxy group in a different position.

    Spiro[5.5]undeca-1,8-dien-3-one: A related compound with a different substitution pattern.

Uniqueness

4-Hydroxy-1,7-dimethoxyspiro[55]undeca-1,4,8-trien-3-one is unique due to its specific combination of functional groups and the spiro[55]undecane core

Properties

CAS No.

62006-22-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-hydroxy-5,11-dimethoxyspiro[5.5]undeca-1,4,9-trien-3-one

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-4-6-13(11)8-10(15)9(14)7-12(13)17-2/h3,5,7-8,11,15H,4,6H2,1-2H3

InChI Key

BBVVECSMKRHYCF-UHFFFAOYSA-N

Canonical SMILES

COC1C=CCCC12C=C(C(=O)C=C2OC)O

Origin of Product

United States

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